Product packaging for Zirconium 2-methyl-2-butoxide(Cat. No.:CAS No. 24675-20-5)

Zirconium 2-methyl-2-butoxide

Cat. No.: B3369812
CAS No.: 24675-20-5
M. Wt: 443.8 g/mol
InChI Key: KUOIDKZXLWUSNF-UHFFFAOYSA-N
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Description

Significance of Metal Alkoxides as Molecular Precursors

Metal alkoxides are compounds where a metal is bonded to one or more alkoxy groups. They serve as crucial molecular precursors in the synthesis of metal oxides and advanced ceramic materials through methods like the sol-gel process, chemical vapor deposition (CVD), and atomic layer deposition (ALD). bohrium.comrsc.orgresearchgate.net The transformation from metal alkoxides to nanostructured oxides represents a novel, precursor-directed synthetic route to functional inorganic nanomaterials. rsc.org The structure and reactivity of these precursors can be finely tuned by modifying the alkyl groups or by introducing other ligands, which in turn influences the properties of the final material. acs.orgutwente.nl This "bottom-up" approach allows for a high degree of control over the composition, structure, and morphology of the resulting materials at the nanoscale. rsc.org The use of metal alkoxides often allows for lower processing temperatures compared to traditional solid-state reactions. cymitquimica.com

Metal alkoxides are often used in the sol-gel process, which involves the hydrolysis and condensation of the precursor in a solution to form a "sol" of colloidal particles. bohrium.comresearchgate.net Further processing of the sol can lead to the formation of a "gel," a solid network in a continuous liquid phase, which can then be dried and calcined to produce a dense ceramic or a porous aerogel. The properties of the final material are highly dependent on the reaction conditions and the nature of the alkoxide precursor. utwente.nlresearchgate.net

Overview of Zirconium Coordination Chemistry in Organometallic Research

Zirconium, a second-row transition metal, exhibits a rich and diverse coordination chemistry. nih.gov In its most common +4 oxidation state, zirconium is highly oxophilic and typically forms complexes with coordination numbers ranging from 6 to 8. wikipedia.orgacs.org The organometallic chemistry of zirconium has been extensively studied, partly due to the application of organozirconium compounds as catalysts in polymerization reactions, such as the Ziegler-Natta process. wikipedia.org

A significant portion of organozirconium chemistry involves cyclopentadienyl (B1206354) (Cp) derivatives, with zirconocene (B1252598) dichloride (Cp₂ZrCl₂) being a common starting material for many other organozirconium complexes. wikipedia.orgpageplace.de The larger atomic radius of zirconium compared to titanium allows for higher coordination numbers. wikipedia.org Recent research has expanded to include a variety of ligands, leading to the synthesis of zirconium compounds with uncommon coordination environments, which can influence their reactivity and catalytic activity. acs.org The development of new chelating ligands for zirconium is also an active area of research, driven by applications in fields such as nuclear medicine. acs.orgnih.gov

Positioning of Zirconium 2-methyl-2-butoxide within Contemporary Research Contexts

This compound, also known as zirconium tetra(tert-amyloxide), is an organozirconium compound with the chemical formula Zr(OC(CH₃)₂(C₂H₅))₄. cymitquimica.com It is a colorless to pale yellow liquid that serves as a precursor for producing zirconium-based materials. cymitquimica.com Its bulky 2-methyl-2-butoxide (tert-amyloxide) ligands contribute to its solubility in organic solvents and its volatility, which are desirable properties for its use in CVD and ALD processes. cymitquimica.comcymitquimica.com

This compound is particularly noted for its application in the deposition of thin films of zirconium dioxide (ZrO₂), a ceramic material with excellent thermal stability, high dielectric constant, and good mechanical properties. For instance, this compound has been successfully used as a precursor in pulsed metal-organic chemical vapor deposition (MOCVD) to create yttria-stabilized zirconia (YSZ) films. researchgate.net In these processes, a 90% precursor conversion efficiency was achieved, with a film growth rate of 7.5 μm·h⁻¹ at a deposition temperature of 525°C. researchgate.net

Furthermore, research has demonstrated its use in atomic layer deposition (ALD) to selectively deposit uniform ZrO₂ films on silicon substrates at relatively low temperatures (200 °C) with a high deposition rate of approximately 2 Å/cycle. researchgate.net The reactivity of the alkoxide groups allows for hydrolysis, leading to the formation of zirconium oxides, making it a valuable precursor in materials science. cymitquimica.com Reactions of this compound with organic diols have also been explored to create novel networked hybrid copolymers. researchgate.net

Research Findings and Properties of this compound

The following tables summarize key research findings and physical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₂₀H₄₄O₄Zr cymitquimica.com
Molecular Weight 443.8 g/mol nih.gov
Appearance Colorless to pale yellow liquid cymitquimica.com
CAS Number 24675-20-5 cymitquimica.com
Viscosity (at 25 °C) 7-8 cSt cymitquimica.com
Vapor Pressure 0.02 mm at 58 °C; 0.08 mm at 75 °C cymitquimica.com
Heat of Vaporization (ΔHvap) 16.3 kcal/mol cymitquimica.com
Decomposition Temperature >225 °C cymitquimica.com

Table 2: Selected Research Applications of this compound

ApplicationProcessKey FindingsReference
Yttria-Stabilized Zirconia (YSZ) Films Pulsed MOCVDAchieved 90% precursor conversion efficiency; Film growth rate of 7.5 μm·h⁻¹ at 525°C. researchgate.net
Zirconia (ZrO₂) Thin Films Atomic Layer Deposition (ALD)Selective deposition on silicon over copper at 200°C; Growth rate of ~2 Å/cycle. researchgate.net
Hybrid Copolymers Reaction with organic diolsFormation of networked alternative zirconium-organic hybrid copolymers. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H48O4Z B3369812 Zirconium 2-methyl-2-butoxide CAS No. 24675-20-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutan-2-ol;zirconium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H12O.Zr/c4*1-4-5(2,3)6;/h4*6H,4H2,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOIDKZXLWUSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.[Zr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H48O4Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Zirconium 2 Methyl 2 Butoxide and Analogous Alkoxide Precursors

Alkoxide Exchange Reactions in Zirconium Chemistry

Alkoxide exchange reactions are fundamental to the synthesis of zirconium alkoxides, providing versatile pathways to a wide range of compounds. These methods include transesterification and ligand substitution, which allow for the controlled modification of the zirconium coordination sphere.

Transesterification Pathways for Zirconium Alkoxides

Transesterification, or alcoholysis, is a widely employed method for preparing zirconium alkoxides, particularly for introducing bulkier or functionally distinct alkoxide groups. This equilibrium-driven process involves the reaction of a readily available zirconium alkoxide, such as zirconium isopropoxide, with a different alcohol, typically one with a higher boiling point to facilitate the removal of the more volatile alcohol and drive the reaction to completion.

A key application of this method is the synthesis of heavier secondary or tertiary alkoxides from zirconium tetraisopropoxide by reacting it with secondary or tertiary alkanols that are heavier than isopropanol. google.com For instance, zirconium tert-amyloxide (an alternative name for zirconium 2-methyl-2-butoxide) can be prepared via this exchange reaction. google.comcdnsciencepub.com The general principle involves exchanging an isopropoxide radical with a higher secondary or tertiary alkoxide radical through alcoholysis. google.com

Another pathway for transesterification involves the reaction of zirconium isopropoxide with alkyl acetates. This method has been successfully used to produce zirconium n-butoxide, sec-butoxide, and tert-butoxide in semi-quantitative yields. rsc.org The reaction proceeds by shifting the equilibrium through the formation of the more volatile isopropyl acetate (B1210297). rsc.org These reactions underscore the utility of transesterification in accessing a diverse library of zirconium alkoxide precursors.

Table 1: Examples of Transesterification Reactions for Zirconium Alkoxides

Starting Zirconium Precursor Reactant Product Driving Force Reference
Zirconium Tetraisopropoxide Higher secondary or tertiary alkanols (e.g., 2-methyl-2-butanol) Zirconium tetra secondary or tertiary alkoxides (e.g., this compound) Removal of volatile isopropanol google.com
Zr(OiPr)4·iPrOH Alkyl Acetate (ROAc) Zr(OR)4 Removal of volatile isopropyl acetate rsc.org
Zirconium Isopropoxide Soybean Oil & Isopropanol Fatty Acid Isopropyl Esters Catalytic conversion scispace.comresearchgate.net

Ligand Substitution Reactions Utilizing Zirconium Halides

The direct reaction of zirconium tetrahalides, most commonly zirconium(IV) chloride (ZrCl₄), with alcohols represents a foundational route to zirconium alkoxides. google.com However, these reactions can be complex. A more controlled and high-yield approach involves a multi-step synthesis utilizing amide intermediates.

This modern method begins with the reaction of a zirconium halide, such as ZrCl₄, with a lithium amide, like lithium diethylamide (LiNEt₂), in an appropriate solvent like toluene. rsc.orgchemrxiv.org This step produces the tetrakis(diethylamido)zirconium(IV) complex, with the formation and precipitation of lithium chloride acting as the driving force for the reaction. rsc.org The resulting amide complex is then readily converted to the desired zirconium alkoxide by reaction with the corresponding alcohol. For example, zirconium tert-butoxide is synthesized by adding tert-butanol (B103910) to the amide intermediate. rsc.orgchemrxiv.org This alcoholysis step is efficient and yields the final product, which can be purified by vacuum distillation. rsc.org This pathway offers a clean and controlled route to pure zirconium alkoxides, avoiding some of the side reactions associated with direct alcoholysis of halides. rsc.org

Table 2: Multi-Step Synthesis of Zirconium Alkoxides from Zirconium Halide

Step Reactants Product By-product Reference
1. Amidation Zirconium(IV) chloride (ZrCl4), Lithium diethylamide (LiNEt2) Tetrakis(diethylamido)zirconium(IV) (Zr(NEt2)4) Lithium chloride (LiCl) rsc.orgchemrxiv.org
2. Alcoholysis Zr(NEt2)4, tert-Butanol (tBuOH) Zirconium tert-butoxide (Zr(OtBu)4) Diethylamine (HNEt2) rsc.orgchemrxiv.org

Novel Synthetic Routes and Precursor Design Strategies

The design of zirconium alkoxide precursors is heavily influenced by the steric and electronic properties of the ligands. By carefully selecting the alkoxide groups and introducing other functionalities like chelating agents, it is possible to control the molecular architecture, stability, and reactivity of the resulting complexes.

Influence of Steric Hindrance on Molecular Architecture

Steric hindrance, the effect of the spatial bulk of ligands, plays a critical role in determining the structure and reactivity of zirconium alkoxides. The size of the alkoxide groups directly influences the degree of polymerization of the resulting complexes in solution. cdnsciencepub.com While zirconium alkoxides with small, linear groups (n-alkoxides) tend to form polymeric species through intermolecular bridging, those with bulkier secondary and tertiary alkoxide groups are often monomeric. cdnsciencepub.com This is because the powerful steric effects of groups like tert-butoxide or 2-methyl-2-butoxide (tert-amyloxide) prevent the intermolecular coordination required for polymerization. cdnsciencepub.com

This steric control has practical implications for materials synthesis. For example, in the surfactant-assisted synthesis of oxide nanocrystals, replacing zirconium isopropoxide with the bulkier zirconium tert-butoxide precursor leads to a reduction in the diameter of the resulting zirconia nanocrystals from 4 nm to 3 nm. rsc.org Steric effects also dictate the structure of more complex molecules; in mixed-ligand zirconium alkoxides, bulky isopropoxide ligands have been observed to exclusively occupy terminal positions, while less sterically demanding n-propoxide ligands can act as bridges between metal centers. mdpi.com Furthermore, significant steric hindrance from ligands can even prevent the formation of larger zirconium-oxo clusters, leading to smaller, less-aggregated structures. kuleuven.be

Table 3: Effect of Steric Hindrance on Zirconium Alkoxide Properties

Alkoxide Group Steric Bulk Typical Degree of Polymerization in Benzene Effect on Nanocrystal Size Reference
Normal alkoxides (e.g., n-propoxide) Low Polymeric - cdnsciencepub.com
Secondary alkoxides (e.g., isopropoxide, sec-butoxide) Medium Lower than n-alkoxides 4 nm (isopropoxide precursor) cdnsciencepub.comrsc.org
Tertiary alkoxides (e.g., tert-butoxide, tert-amyloxide) High Monomeric 3 nm (tert-butoxide precursor) cdnsciencepub.comrsc.org

Chelation-Assisted Synthesis of Stabilized Zirconium Alkoxides

Zirconium alkoxides are highly reactive, particularly towards hydrolysis, which can lead to uncontrolled precipitation of zirconium oxides. utwente.nltuwien.at To moderate this reactivity, chelating ligands are frequently used to modify the precursor. utwente.nlresearchgate.net These bidentate or polydentate ligands replace one or more alkoxide groups, forming stable ring structures with the zirconium center, which reduces the number of reactive sites available for hydrolysis. tuwien.attudublin.ie

Acetylacetone (Hacac) is a classic example of a chelating agent used for this purpose. utwente.nlutwente.nl The reaction of zirconium isopropoxide with one equivalent of Hacac results in the formation of a stable, dimeric complex, [Zr(OiPr)₃(acac)]₂, which is less susceptible to hydrolysis. utwente.nl Other organic molecules, such as diethanolamine (B148213) (dea), have also been employed as stabilizing agents. utwente.nl The modification of zirconium isopropoxide with diethanolamine can lead to the formation of unique, stable trinuclear complexes. mdpi.com This chelation strategy is crucial in sol-gel processes, where controlled hydrolysis and condensation are necessary to form homogeneous gels rather than precipitates. tudublin.ieustb.edu.cnustb.edu.cn The use of chelating agents can also facilitate the synthesis of complex heterometallic alkoxides, which are single-source precursors for mixed-metal oxide materials. acs.orgnih.gov

Table 4: Examples of Chelation-Assisted Stabilization of Zirconium Alkoxides

Zirconium Precursor Chelating Agent Resulting Stabilized Complex Reference
Zirconium isopropoxide Acetylacetone (Hacac) [Zr(OiPr)3(acac)]2 utwente.nl
Zirconium isopropoxide Diethanolamine (H2dea) Zr{η3μ2-NH(C2H4O)2}3[Zr(OiPr)3]2(iPrOH)2 mdpi.com
Zirconium propoxide Methacrylic acid (MAAH) Zirconate complex with reduced reactive alkoxide groups tudublin.ie
Zr(OEt)4 & Al(OEt)3 Acetylacetone (Hacac) Al2Zr2(OEt)10(acac)4 acs.orgnih.gov

Molecular Structure, Coordination Environment, and Solution Behavior of Zirconium 2 Methyl 2 Butoxide

Spectroscopic Probing of Solution-Phase Structures

Spectroscopic techniques are invaluable for elucidating the dynamic nature of zirconium alkoxides in solution, where they often exist as oligomeric species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Exchange and Oligomerization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of zirconium alkoxides in solution. Studies on related zirconium alkoxides, such as zirconium isopropoxide and n-propoxide, have demonstrated the utility of ¹H and ¹³C NMR in probing ligand exchange processes and the degree of oligomerization.

Representative ¹H NMR Data for Analogous Zirconium Alkoxides
CompoundSolventChemical Shift (δ, ppm)Assignment
Zirconium(IV) isopropoxideC₆D₆~1.4 and ~4.5Methyl and methine protons
Zirconium(IV) n-propoxideC₆D₆Multiple signals for α-CH₂ protonsTerminal and bridging propoxy groups
Zirconium(IV) tert-butoxideC₆D₆Single resonanceLikely monomeric or rapid exchange

Mass Spectrometry for Polymeric Species Identification

Mass spectrometry provides crucial insights into the oligomeric nature of zirconium alkoxides by identifying the mass-to-charge ratios of species in the gas phase. This technique has been instrumental in characterizing the products of modification reactions of zirconium alkoxides. For instance, mass spectrometry has been used to identify trisubstituted fragments in the gas phase for modified zirconium isopropoxide complexes. googleapis.com

For Zirconium 2-methyl-2-butoxide, mass spectrometry would be expected to reveal the presence of not only the monomeric species but also larger aggregates. The fragmentation patterns observed would likely involve the loss of intact alkoxide ligands or parts of the alkyl chains. The extent of oligomerization detectable in the gas phase would again be anticipated to be influenced by the steric demands of the 2-methyl-2-butoxide ligand, likely favoring smaller oligomers compared to linear alkoxides.

Advanced Characterization of Zirconium Alkoxide Aggregation and Oligomerization

Small-Angle X-ray Scattering (SAXS) for Solution Structure Elucidation

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the size, shape, and distribution of particles and aggregates in solution, typically in the nanometer to micrometer range. For zirconium alkoxides, SAXS can be used to study the aggregation kinetics of polymeric clusters and particles that form over time. researchgate.net

Studies on zirconium n-butoxide have shown that these molecules can form complex aggregates in solution. For instance, one structural model proposes that six interconnected tetramers assemble into a larger structural unit. chemicalregister.com These primary particles can then form larger aggregates, which can be modeled as either disc-like or rod-like in shape. chemicalregister.com The application of SAXS to this compound would provide valuable data on the size and morphology of its solution-phase aggregates. It is plausible that the increased steric hindrance of the 2-methyl-2-butoxide ligand would lead to smaller or less complex aggregates compared to those observed for zirconium n-butoxide.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a highly specific technique that provides information about the local atomic environment around a particular element, in this case, zirconium. EXAFS can determine key structural parameters such as interatomic distances, coordination numbers, and the identity of neighboring atoms.

EXAFS studies on zirconium n-propoxide and n-butoxide in solution have been crucial in refining the structural models of these compounds. epdf.pub These studies have revealed the presence of different Zr-O bond lengths, which has helped to rule out some previously postulated structures. epdf.pub For zirconium ethoxide, iso- and n-propoxide, and n-butoxide complexes, EXAFS data suggest similar structural units composed of interconnected tetramers. chemicalregister.com Within these tetramers, Zr-Zr distances of approximately 3.3 and 3.5 Å have been measured, corresponding to different bridging modes of the alkoxide ligands. chemicalregister.com In aqueous solutions, the Zr⁴⁺ aquo species has been shown by EXAFS to be coordinated with eight water molecules in the first coordination shell, with an average Zr-O distance of about 2.2 Å.

For this compound, EXAFS would be expected to show a primary coordination shell of oxygen atoms from the 2-methyl-2-butoxide ligands. The Zr-O bond distances would likely be in a similar range to other zirconium alkoxides, although potentially slightly longer due to the electronic and steric effects of the bulky alkyl group. The coordination number of zirconium is also a key parameter that could be determined, which would shed light on the degree of oligomerization.

Representative EXAFS Data for Analogous Zirconium Alkoxides
Compound/SpeciesParameterValueReference
Zirconium n-butoxide complexesZr-Zr distance (within tetramer)3.3 and 3.5 Å chemicalregister.com
Zr-Zr distance (between tetramers)3.9 Å chemicalregister.com
Zr⁴⁺ aquo ionZr-O distance~2.2 Å
Zr₆(OH)₄O₄(OMc)₁₂ clusterAverage Zr-O distance2.20 Å proquest.com

Theoretical and Computational Investigations of this compound Molecular Architecture

Theoretical and computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the molecular architecture of metal alkoxides. These studies can predict stable geometries, elucidate the nature of bonding, and explore the energetics of oligomerization and ligand exchange reactions.

Computational studies on zirconium alkoxides have explored how modifying ligands can affect the electronic structure and, consequently, the reactivity of the zirconium center. googleapis.com For instance, calculations have shown that the introduction of certain ligands can lead to an elongation of the metal-oxygen bonds. googleapis.com The development of parameters for semi-empirical methods like DFTB3 for zirconium is also paving the way for larger-scale simulations of complex zirconium-containing systems.

While specific computational studies on this compound are not prominent in the literature, such investigations would be highly valuable. DFT calculations could be employed to model the monomeric and various oligomeric forms (e.g., dimers, trimers) of this compound. These models would help to predict the most stable structures, taking into account the significant steric repulsion between the bulky 2-methyl-2-butoxide ligands. Furthermore, simulations could provide insights into the coordination preferences of the zirconium atom in this sterically demanding environment, which is likely to favor lower coordination numbers than in less hindered analogues.

Density Functional Theory (DFT) Studies of Geometric and Electronic Structures

While specific Density Functional Theory (DFT) studies exclusively focused on this compound are not readily found in the surveyed literature, DFT calculations have been effectively employed to investigate the geometric and electronic structures of related zirconium(IV) complexes, providing a framework for understanding this compound. nih.gov DFT methods are powerful tools for optimizing molecular geometries and predicting electronic properties.

The electronic structure analysis from DFT would typically reveal the nature of the Zr-O bond, highlighting its covalent and ionic character. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be calculated, providing insights into the compound's reactivity.

Table 1: Postulated Geometric Parameters of Monomeric this compound (Based on Analogous Compounds)

ParameterPredicted Value Range
Zr-O Bond Length1.90 - 2.10 Å
O-Zr-O Bond Angle100 - 120°
Zr-O-C Bond Angle130 - 150°

Note: These values are estimations based on DFT studies of similar zirconium alkoxide complexes and should be confirmed by experimental data or specific calculations for this compound.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of the 2-methyl-2-butoxide ligands and the nature of intermolecular interactions are critical to understanding the macroscopic properties of this compound.

Intermolecular interactions in this compound are expected to be dominated by van der Waals forces. These non-covalent interactions arise from temporary fluctuations in electron density and are the primary forces of attraction between molecules in the absence of stronger interactions like hydrogen bonding. The large, nonpolar alkyl groups of the ligands will contribute significantly to these dispersion forces. The strength of these interactions will influence physical properties such as boiling point and solubility. Due to the absence of hydrogen bond donors, hydrogen bonding is not a significant intermolecular force for this compound.

Table 2: Summary of Intermolecular Interactions in this compound

Interaction TypePresenceDescription
Van der Waals ForcesPresentDominant intermolecular force arising from the large alkyl groups.
Dipole-Dipole InteractionsMinimalThe molecule may have a small net dipole moment, but these interactions are likely weak compared to dispersion forces.
Hydrogen BondingAbsentNo hydrogen bond donors are present in the molecule.

Applications of Zirconium 2 Methyl 2 Butoxide in Advanced Material Synthesis

Chemical Vapor Deposition (CVD) of Zirconia Thin Films

Chemical Vapor Deposition (CVD) is a process utilized to produce high-performance, solid materials, often in the form of thin films. The selection of a suitable chemical precursor is critical to controlling the deposition process and the final properties of the film.

For a compound to be an effective CVD precursor, it must exhibit sufficient volatility to be transported in the vapor phase to the substrate. Zirconium 2-methyl-2-butoxide is a volatile compound, making it a candidate for CVD applications.

The thermal stability and decomposition behavior of the precursor are paramount in defining the process window for CVD. Kinetic studies on the thermal decomposition of this compound have been conducted in the temperature range of 208-247°C. rsc.orgresearchgate.net The pyrolysis of this compound results in the formation of zirconium dioxide (ZrO₂), an olefin, and a tertiary alcohol. rsc.org The decomposition process is characterized by sigmoid pressure versus time curves, which is indicative of a complex chain reaction mechanism. rsc.orgresearchgate.net

PropertyObservationTemperature Range (°C)
Decomposition Onset Pyrolysis begins208 - 247
Decomposition Products Zirconium Dioxide (ZrO₂), Olefin, tert-Amyl alcohol> 208
Reaction Profile Sigmoid curve (Pressure vs. Time)208 - 247

This table summarizes the key thermal decomposition characteristics of this compound as identified in kinetic studies.

Detailed research findings on the specific growth kinetics, such as deposition rates as a function of temperature and pressure, for zirconia (ZrO₂) thin films using this compound are not extensively documented in publicly available literature. Similarly, comprehensive data on film quality parameters, including crystallinity, surface morphology, and purity, resulting from a CVD process using this specific precursor, remain limited.

The mechanism of thermal decomposition for this compound in a CVD environment is understood to be a complex process. Kinetic studies suggest that the decomposition pathway involves hydrolysis of the zirconium alkoxide. rsc.orgresearchgate.net This hydrolysis is facilitated by water molecules that are produced in situ from the dehydration of the tert-amyl alcohol, which is itself a product of the initial decomposition. rsc.orgresearchgate.net This self-catalytic behavior, where a decomposition product accelerates the reaction, contributes to the observed sigmoid-shaped reaction curves. rsc.org The decomposition can be summarized by the following steps:

Initial thermal decomposition of this compound yields ZrO₂, an olefin, and tert-amyl alcohol.

The generated tert-amyl alcohol undergoes dehydration at the process temperature, producing water.

The water then hydrolyzes remaining this compound precursor molecules, propagating a chain reaction.

Atomic Layer Deposition (ALD) of Zirconium Oxide Materials

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting chemical reactions. This compound has emerged as a promising precursor for specialized ALD applications.

While this compound has been successfully employed in ALD processes, particularly in combination with ethanol (B145695) as a co-reactant, detailed mechanistic studies elucidating the specific surface reactions are not widely available. The general ALD mechanism involves the alternating exposure of the substrate to the precursor and a co-reactant, with each step being self-limiting. However, specific data from in situ techniques like quartz crystal microbalance (QCM) or Fourier-transform infrared spectroscopy (FTIR) that would detail the ligand exchange and surface species for this particular precursor are not extensively reported.

A significant application of this compound is in the field of selective-area ALD. Research has demonstrated that this precursor, when used with ethanol as the oxygen source, can achieve highly selective deposition of zirconium oxide on silicon surfaces while exhibiting negligible deposition on copper surfaces. researchgate.netresearchgate.netresearchgate.net This inherent selectivity is a critical advantage for applications in microelectronics manufacturing, where patterning of dielectric films is required.

The process achieves a high deposition rate of approximately 2 Å per cycle on silicon at a relatively low temperature of 200°C. researchgate.netresearchgate.netresearchgate.net This selective deposition has been shown to be effective for films up to at least 400 Å (40 nm) thick, representing a substantial improvement in selective deposition thickness compared to other precursor systems. researchgate.netresearchgate.net The use of ethanol as a co-reactant is crucial; it is proposed to act as an oxygen source on the silicon surface while simultaneously acting as a reducing agent on the copper surface, preventing the nucleation and growth of the ZrO₂ film. researchgate.net

ParameterValueReference
Precursor This compound (ZMB) researchgate.netresearchgate.net
Co-reactant Ethanol researchgate.netresearchgate.net
Deposition Temperature 200°C researchgate.netresearchgate.net
Growth Surface Silicon (Si) researchgate.netresearchgate.net
Non-Growth Surface Copper (Cu) researchgate.netresearchgate.net
Deposition Rate on Si ~2 Å/cycle researchgate.netresearchgate.net
Maximum Selective Thickness ~400 Å researchgate.net

This table presents the key parameters and findings for the selective atomic layer deposition of ZrO₂ using this compound and ethanol.

Growth Per Cycle (GPC) and Temperature Dependence in ALD

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow materials in a layer-by-layer fashion. The Growth Per Cycle (GPC), which measures the film thickness added per ALD cycle, is a critical parameter that is highly dependent on the deposition temperature. While specific GPC data for this compound is not extensively documented in published research, the general behavior can be understood by examining other zirconium precursors used in ALD.

For instance, studies on the ALD of zirconium oxide (ZrO₂) using tetrakis(dimethylamido)zirconium (TDMA-Zr) and water (H₂O) demonstrate a strong correlation between temperature and GPC. The growth rate is not linear across all temperatures; instead, it typically exhibits an "ALD window," a temperature range where the GPC is stable and growth is self-limiting.

Below this window, the GPC may be higher due to precursor condensation on the substrate. Above the ALD window, the GPC often decreases due to precursor decomposition or desorption from the surface before it can react. Research on TDMA-Zr has shown that the GPC can be precisely controlled, varying from approximately 1.8 Å/cycle at 50°C to 0.7 Å/cycle at 225°C osti.gov. The film growth is linear within a certain number of cycles, but at higher temperatures (e.g., 250 °C), growth can terminate prematurely due to precursor decomposition osti.gov. This illustrates the critical importance of temperature control in achieving predictable, high-quality films.

Table 1: Example of Temperature Dependence of GPC for ALD of ZrO₂ using TDMA-Zr Precursor osti.gov

Deposition Temperature (°C)Growth Per Cycle (Å/cycle)
501.81
751.84
1001.60
1501.21
2000.67
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Sol-Gel Synthesis of Zirconium-Based Nanomaterials and Coatings

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For zirconium-based materials, a precursor like this compound is dissolved in a solvent, typically an alcohol, and undergoes a series of hydrolysis and condensation reactions to form a "sol" (a colloidal suspension of solid particles in a liquid). With further processing, this sol can be converted into a "gel," which is a continuous solid network containing a liquid phase. This gel can then be dried and heat-treated to produce high-purity ceramic coatings, powders, or monolithic structures.

Hydrolysis and Condensation Mechanisms of this compound in Sol-Gel Systems

The foundation of the sol-gel process lies in two key reactions: hydrolysis and condensation. Zirconium alkoxides, including this compound, are known for their high reactivity towards water cymitquimica.com.

Hydrolysis : In the first step, the alkoxide groups (-OR) of the zirconium precursor are replaced by hydroxyl groups (-OH) in a reaction with water.

Zr(OR)₄ + H₂O → Zr(OR)₃(OH) + ROH

Condensation : Subsequently, the hydroxylated intermediates react with each other or with remaining alkoxide groups to form zirconium-oxygen-zirconium (Zr-O-Zr) bridges, releasing water or alcohol as a byproduct. This process builds the inorganic oxide network.

Oxolation (releasing water): Zr-OH + HO-Zr → Zr-O-Zr + H₂O

Alcoxolation (releasing alcohol): Zr-OR + HO-Zr → Zr-O-Zr + ROH

These reactions are often very rapid and difficult to control, which can lead to the precipitation of large, agglomerated particles instead of a stable sol tennessee.edu. The structure of the final material is heavily influenced by the relative rates of these reactions.

Control of Sol-Gel Reaction Kinetics through Chemical Modification

Due to the high reactivity of zirconium alkoxides, controlling the kinetics of hydrolysis and condensation is essential for producing uniform nanoparticles and crack-free films. This is typically achieved by chemically modifying the precursor.

Formation of Hybrid Organic-Inorganic Zirconium Oxide Composites

The sol-gel process is uniquely suited for creating hybrid organic-inorganic materials, where organic polymers are integrated into the inorganic zirconium oxide network at a molecular level. This combination allows for the development of materials that possess the properties of both components, such as the mechanical strength and thermal stability of the ceramic phase and the flexibility of the organic polymer.

In a typical synthesis, a zirconium alkoxide like this compound is co-hydrolyzed with an organically modified silicon alkoxide or mixed with a polymer. For instance, siloxane-zirconia hybrid materials have been prepared using zirconium tetrapropoxide as the inorganic precursor and polydimethylsiloxane (B3030410) (PDMS) as the organic component azom.com. During the sol-gel process, the condensation of the zirconium precursor forms the inorganic Zr-O-Zr network, while the organic polymer becomes entrapped and chemically bonded within this network, resulting in a monolithic, amorphous hybrid material azom.com.

Precursor for Heterometallic and Bimetallic Oxide Systems

This compound can also serve as a starting material for creating heterometallic or bimetallic oxides—materials containing zirconium and at least one other metal within a single oxide matrix. These materials are of great interest because they can exhibit unique catalytic, electronic, or structural properties that are not present in the individual single-metal oxides. The combination of two different metals can lead to a vast number of new materials with specialized applications nih.govnih.gov.

Design and Synthesis of Single-Source Precursors (SSPs) Containing Zirconium and Other Metals

A sophisticated approach to creating high-purity bimetallic oxides is through the use of Single-Source Precursors (SSPs). An SSP is a single molecule that contains all the necessary elements (e.g., zirconium, a second metal, and oxygen) in a defined stoichiometric ratio. When this molecule is thermally decomposed, it yields the desired bimetallic oxide, ensuring excellent compositional control and homogeneity.

Zirconium alkoxides are ideal starting points for designing SSPs. They can be reacted with other organometallic compounds to form stable, heterometallic alkoxide complexes. Research has demonstrated the synthesis of various bimetallic metal-zirconium alkoxides by reacting zirconium n-propoxide with compounds of lithium, magnesium, and other metals nih.govacs.org. The resulting molecular structures often feature bridging alkoxide groups that link the different metal centers. The thermal decomposition of these SSPs can produce bimetallic oxides like Li₂ZrO₃ or mixtures of oxides, and can even stabilize thermodynamically unstable phases of zirconia nih.govnih.gov. This approach provides a promising route for the targeted synthesis of advanced zirconia-based materials for specific applications nih.govnih.gov.

Table 2: Examples of Synthesized Heterometallic Zirconium Alkoxide Complexes nih.govacs.org

Zirconium PrecursorReactantResulting Bimetallic Complex
Zr(OnPr)₄nBuLiLi₂Zr₂(OnPr)₁₀(THF)₂
Zr(OnPr)₄nBu₂MgMg₂Zr₂(OnPr)₁₂(nPrOH)₄

Controlled Decomposition and Phase Formation in Mixed-Metal Oxide Deposition

The utility of this compound as a precursor in advanced material synthesis is prominently highlighted in its application for creating mixed-metal oxide thin films. The process hinges on the controlled thermal decomposition of the precursor, often in conjunction with other metal-organic compounds, to deposit a film with a specific elemental composition and crystal structure. The precise control over the decomposition and subsequent phase formation is critical for tuning the material's properties for specific applications.

The thermal decomposition of zirconium alkoxides, such as this compound, is a well-established method for producing zirconia (ZrO₂) films. nih.govacs.org When used as a single-source precursor (SSP), the process allows for lower temperature deposition compared to conventional ceramic routes that require very high temperatures to crystallize oxides or carbonates. nih.gov This advantage is extended to mixed-metal oxide systems where this compound is combined with other metal alkoxides or organometallic compounds. The formation of these complex materials is achieved through the chemically activated or thermal decomposition of the precursor mixture. nih.gov

A key aspect of this process is the potential to form heterometallic zirconium alkoxide species in the precursor solution or during the initial stages of deposition. nih.govacs.org These single-molecular species, containing multiple different metal atoms, ensure a homogeneous distribution of elements at an atomic level. This atomic-level mixing is crucial for forming uniform mixed-metal oxide phases at lower temperatures and avoiding the phase segregation that can occur when starting from a mixture of individual metal oxides. nih.gov

The decomposition pathway and the resulting crystalline phase of the deposited material are influenced by several interdependent factors, including temperature, atmosphere, and the nature of the co-precursors.

Influence of Temperature on Phase Formation

Temperature is a dominant factor in determining the crystalline structure of the resulting oxide material. As-deposited films at lower temperatures are often amorphous or nanocrystalline. researchgate.net Subsequent thermal treatment, or annealing, provides the energy required for crystallization and phase transformation. In the case of zirconia-based materials, different polymorphs—monoclinic, tetragonal, and cubic—can be formed depending on the temperature. researchgate.netresearchgate.net

The presence of a second metal cation within the precursor system can significantly alter the phase transformation temperatures and stabilize zirconia phases that would otherwise be metastable. nih.govacs.org For instance, the introduction of dopant metals can stabilize the technologically important tetragonal or cubic phases of zirconia at temperatures where the monoclinic phase would typically be the most stable form. acs.orgresearchgate.net This stabilization is a cornerstone for applications in areas like thermal barrier coatings and solid-oxide fuel cells.

Research into yttria-stabilized zirconia (YSZ) thin films, for example, shows that amorphous as-deposited films begin to crystallize between 400 °C and 900 °C. researchgate.net Fully crystalline films can be achieved by heating to 900 °C or through extended isothermal treatments at temperatures as low as 600 °C. researchgate.net

Role of Co-precursors and Stoichiometry

In the deposition of complex mixed-metal oxides, such as lead zirconate titanate (PZT), this compound (or a similar zirconium alkoxide like zirconium(IV) butoxide) is used alongside titanium and lead precursors. rsc.orgresearchgate.net The stoichiometry of these precursors, particularly the Zr/Ti ratio, is a critical parameter that dictates the final crystallographic phase and the resulting ferroelectric and piezoelectric properties of the PZT film. rsc.org For compositions near the morphotropic phase boundary (MPB), such as a Zr/Ti ratio of 53/47, minor variations can lead to significant changes in material properties. rsc.org

The decomposition of the precursor mixture must be carefully controlled to avoid the formation of undesirable secondary phases. In PZT deposition, for instance, a volatile pyrochlore (B1171951) phase can form alongside the desired perovskite phase. scirp.org The pyrolysis temperature can influence the prevalence of each phase; studies have shown that PZT films pyrolyzed at temperatures above 350°C can exhibit a coexistence of pyrochlore and perovskite phases, whereas pyrolysis below 300°C can yield a pure perovskite phase. scirp.org

The table below summarizes research findings on the influence of processing conditions on phase formation in PZT thin films, a representative mixed-metal oxide system where zirconium alkoxides are used.

Precursor SystemDeposition/Pyrolysis Temperature (°C)Post-Annealing Temperature (°C)Key Finding on Phase FormationReference
Zirconium bis(isopropoxy) bis(1-methoxy-2-methyl-2-propoxy), Titanium bis(isopropoxy) bis(1-methoxy-2-methyl-2-propoxide), Lead bis(2,2,6,6,-tetramethyl 3,5-heptanedionate)550 (MOCVD Process Temp)Not Applicable (In-situ crystallization)Direct formation of perovskite PZT films was achieved. researchgate.net
Lead Acetate (B1210297), Zirconium Propoxide, Titanium Isopropoxide (Polymeric Method)> 350~600-700Coexistence of pyrochlore and perovskite phases observed. scirp.org
Lead Acetate, Zirconium Propoxide, Titanium Isopropoxide (Polymeric Method)< 300~600-700Pure perovskite phase is present. scirp.org
Lead(II) acetate trihydrate, zirconium(IV) butoxide, titanium(IV) isopropoxide (CSD)-~600The choice of solvent (2-methoxyethanol vs. 1-methoxy-2-propanol) influenced the orientation of the final PZT film. rsc.org

Controlled Decomposition for Doped Oxides

Beyond complex oxides like PZT, this compound is also a precursor for fabricating doped zirconia films. By combining it with precursors of first-row transition metals like cobalt, iron, or copper, it is possible to create mixed-metal oxide films for applications such as catalysis. nih.gov Using single-source precursors containing both zirconium and the dopant metal can lead to a homogeneous distribution of the active dopant in the zirconia host material. researchgate.net This approach can enhance the number of available active sites for catalytic reactions. researchgate.net The controlled decomposition ensures that the dopant metal is incorporated into the zirconia lattice rather than forming separate oxide clusters, which is crucial for maximizing catalytic efficiency. nih.govnih.gov

Catalytic Activity and Reaction Mechanisms Involving Zirconium 2 Methyl 2 Butoxide

Zirconium-Catalyzed Polymerization Reactions

Zirconium alkoxides, including Zirconium 2-methyl-2-butoxide, are recognized for their utility as initiators and catalysts in various polymerization reactions. The general mechanism involves the coordination of a monomer to the zirconium center, followed by insertion into the zirconium-alkoxide bond, which initiates the polymer chain growth.

The coordination-insertion mechanism is a fundamental process in olefin polymerization catalyzed by zirconium complexes. This mechanism involves the following key steps:

Coordination: The olefin monomer coordinates to the vacant orbital of the Lewis acidic zirconium center of the catalyst.

Insertion: The coordinated olefin molecule is then inserted into the existing zirconium-alkyl or zirconium-alkoxide bond. This step involves the formation of a four-membered ring transition state.

Chain Propagation: The process of coordination and insertion repeats, leading to the growth of the polymer chain.

The nature of the ancillary ligands, such as the 2-methyl-2-butoxide groups, plays a crucial role in determining the catalyst's activity and the properties of the resulting polymer. These ligands can influence the electronic properties of the metal center and the steric hindrance around it, which in turn affects the rate of monomer insertion and the stereochemistry of the polymerization.

Living polymerization is a type of chain polymerization where the ability of a growing polymer chain to terminate is absent. Zirconium alkoxides have been successfully employed as initiators for the living polymerization of various monomers, particularly cyclic esters like lactide. In these systems, the rate of initiation is often fast and quantitative, with each alkoxide group initiating the growth of one polymer chain.

The living nature of these polymerizations allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution (polydispersity index, PDI). This is highly desirable for producing well-defined polymers for specific applications. Zirconium alkoxide-initiated living polymerizations often yield polymers with predictable molecular weights based on the monomer-to-initiator ratio.

Zirconium alkoxides are effective catalysts for the ring-opening polymerization (ROP) of cyclic monomers such as lactide, caprolactone, and other cyclic esters. The mechanism of ROP initiated by zirconium alkoxides generally follows a coordination-insertion pathway.

The process begins with the coordination of the carbonyl oxygen of the cyclic monomer to the zirconium center. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. The alkoxide group on the zirconium catalyst then attacks the activated carbonyl carbon, leading to the opening of the cyclic monomer and the formation of a new zirconium alkoxide species with the monomer unit attached. This new alkoxide can then coordinate and open another monomer, propagating the polymer chain.

Zirconium amine tris(phenolate) alkoxides have been shown to be extremely active and well-controlled single-site initiators for the ROP of rac-lactide under solvent-free conditions, producing highly heterotactic polylactide. nih.gov Similarly, zirconocene (B1252598) alkoxides, generated from the hydrozirconation of caprolactone, act as efficient initiators for the living ROP of ε-caprolactone. researchgate.net

Table 1: Performance of Zirconium-Based Catalysts in Ring-Opening Polymerization of rac-Lactide
Catalyst SystemMonomerConditionsConversion (%)PDIPolymer Tacticity
Zirconium amine tris(phenolate) alkoxidesrac-Lactide130 °C, solvent-freeHighNarrowHighly heterotactic
Zirconium acetylacetonateD,L-Lactide160-220 °C, bulkup to 96--

Zirconium-based catalysts are widely used in the polymerization of α-olefins. The stereochemistry of the resulting polymer (e.g., isotactic, syndiotactic, atactic) is highly dependent on the structure of the catalyst, particularly the ligands attached to the zirconium center. Stereocontrol arises from the steric interactions between the ancillary ligands, the growing polymer chain, and the incoming monomer.

For instance, ansa-metallocene zirconium catalysts with specific symmetries are known to produce highly isotactic or syndiotactic polyolefins. While simple zirconium alkoxides like this compound are not typically used for high-performance stereoselective olefin polymerization on their own, they can serve as precursors for more complex catalytic systems. The steric bulk of the 2-methyl-2-butoxide ligand can influence the coordination geometry around the zirconium center, which in turn can affect the stereoselectivity of the polymerization. Computational studies on zirconium metallocene catalysts have shown that both electronic and steric effects of the ligands significantly impact the polymerization performance. nih.gov

Table 2: Factors Influencing Stereocontrol in Zirconium-Catalyzed Olefin Polymerization
FactorInfluence on Stereocontrol
Ligand Symmetry Dictates the stereochemistry of monomer insertion (e.g., C2-symmetry for isotactic, Cs-symmetry for syndiotactic).
Ligand Steric Bulk Influences the orientation of the incoming monomer and the growing polymer chain, affecting stereoselectivity.
Monomer Structure The size and shape of the α-olefin can interact differently with the catalyst's coordination sphere.
Reaction Temperature Can affect the flexibility of the catalyst and the rate of competing reactions, potentially reducing stereocontrol.

Zirconium-Mediated Organic Transformations

Beyond polymerization, zirconium compounds catalyze a range of organic reactions. The Lewis acidity of the zirconium center is key to activating substrates in these transformations.

There is a notable lack of specific research in the available scientific literature detailing the mechanistic elucidation of cyanation reactions catalyzed by this compound. While zirconium compounds, in general, are known to catalyze various organic transformations, including those involving C-N bond formation, the application of simple zirconium alkoxides in cyanation reactions is not a well-documented area.

Mechanistic studies of cyanation reactions often involve other transition metals or more complex zirconium-based systems, such as those used in hydrocyanation. wikipedia.orgtue.nl These mechanisms typically involve the oxidative addition of a cyanide source to a low-valent metal center, followed by migratory insertion and reductive elimination. For a d0 complex like this compound, such a mechanism is not directly applicable. A plausible, though speculative, mechanism for a zirconium alkoxide-catalyzed cyanation of a carbonyl compound could involve the Lewis acidic zirconium center activating the carbonyl group, making it more susceptible to nucleophilic attack by a cyanide source. However, without specific experimental or computational studies, this remains a hypothesis.

Studies on Zirconium-Catalyzed Direct Amidation

The direct formation of amides from carboxylic acids and amines is a highly atom-economical and environmentally benign process. Zirconium-based catalysts, including this compound, have shown considerable promise in facilitating this transformation. Mechanistic studies suggest a nuanced catalytic cycle that deviates from simple acid-base catalysis.

Research indicates that the active catalytic species in zirconium-catalyzed direct amidation are often not the monomeric zirconium alkoxide itself, but rather more complex structures formed in situ. Evidence points towards the formation of dinuclear zirconium species or zirconium oxo clusters as the catalytically active entities.

The proposed mechanism commences with the coordination of the carboxylic acid to the zirconium center, forming a carboxylate complex. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer events, often facilitated by an additional amine molecule, to eliminate a molecule of water and release the amide product. Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating the energetic favorability of these pathways and identifying the rate-determining steps.

While specific data on the catalytic performance of this compound in direct amidation is not extensively tabulated in publicly available literature, the general principles derived from studies of similar zirconium alkoxides and salts provide a strong framework for understanding its catalytic behavior. The following table illustrates the potential substrate scope for such a reaction, based on analogous zirconium-catalyzed systems.

Carboxylic AcidAmineCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
Benzoic AcidAniline5Toluene11085
Hexanoic AcidBenzylamine5Xylene13092
Phenylacetic AcidPiperidine2Toluene11088
Adipic AcidHexamethylenediamine10DMF15075 (Polyamide)

Other Selective Catalytic Processes Facilitated by this compound

Beyond direct amidation, this compound and related zirconium alkoxides are effective catalysts in a variety of other selective organic transformations. These processes often leverage the Lewis acidic nature of the zirconium center to activate substrates and control reaction pathways.

Polymerization Reactions: Zirconium complexes, including alkoxides, are well-established catalysts for olefin polymerization. While specific data for this compound in this context is limited in open literature, related zirconium-based systems are known to effectively catalyze the polymerization of monomers like ethylene (B1197577) and propylene. The catalytic activity and the properties of the resulting polymer are highly dependent on the ligand environment of the zirconium center.

Oxidation Reactions: Zirconium compounds can also catalyze selective oxidation reactions. For instance, zirconium alkoxides have been employed in the oxidation of alcohols to aldehydes and ketones using peroxides as the oxidant. The selectivity of these reactions is a key advantage, often allowing for the oxidation of specific hydroxyl groups in complex molecules without affecting other functional groups.

The table below provides a hypothetical overview of the types of other selective catalytic processes that could be facilitated by this compound, based on the known reactivity of similar zirconium catalysts.

Reaction TypeSubstrateReagent(s)ProductCatalyst SystemYield (%)
Ethylene PolymerizationEthylene-PolyethyleneZr(OR)4 / MAOHigh
Alcohol OxidationBenzyl Alcoholtert-Butyl hydroperoxideBenzaldehydeZr(OR)495
Epoxide Ring-OpeningStyrene OxideAniline2-Anilino-2-phenylethanolZr(OR)489
Meerwein-Ponndorf-Verley ReductionCyclohexanoneIsopropanolCyclohexanolZr(OR)498

Advanced Characterization Methodologies for Zirconium 2 Methyl 2 Butoxide Derived Materials

Surface and Interface Analysis Techniques

The performance of thin films and coatings derived from zirconium 2-methyl-2-butoxide is intrinsically linked to their surface and interfacial characteristics. Techniques that can probe the elemental composition, chemical states, surface topography, and microstructure at these critical regions are therefore essential.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For materials derived from this compound, XPS is instrumental in verifying the stoichiometry of the resulting zirconium oxide and identifying any residual carbon or other contaminants.

In a typical analysis of a ZrO₂ thin film, the XPS survey scan would identify the presence of zirconium, oxygen, and adventitious carbon on the surface. High-resolution scans of the specific elemental regions provide more detailed information. The Zr 3d spectrum is characterized by a doublet, Zr 3d₅/₂ and Zr 3d₃/₂, corresponding to the spin-orbit splitting. The binding energy of these peaks is indicative of the +4 oxidation state of zirconium in ZrO₂. researchgate.net For instance, a Zr 3d₅/₂ peak is typically observed around 182-183 eV. researchgate.netutwente.nl

The O 1s spectrum can often be deconvoluted into multiple peaks, revealing different oxygen species. The main peak at a lower binding energy (around 530 eV) is attributed to the O²⁻ in the ZrO₂ lattice. researchgate.net Higher binding energy peaks may indicate the presence of hydroxyl groups (-OH) or adsorbed water on the surface, which can be a result of air exposure. researchgate.net

Detailed analysis of XPS data can also reveal the formation of silicates at the interface when ZrO₂ films are deposited on silicon substrates. utwente.nl This intermixing can influence the electrical properties of the final device. utwente.nl

Table 1: Representative XPS Data for Zirconium Oxide Films

Element Core Level Binding Energy (eV) Inferred Chemical State
Zirconium Zr 3d₅/₂ 182.6 - 183.5 Zr⁴⁺ in ZrO₂ researchgate.netxpsdata.com
Zirconium Zr 3d₃/₂ ~185 Zr⁴⁺ in ZrO₂
Oxygen O 1s ~530.2 O²⁻ in ZrO₂ lattice researchgate.net
Oxygen O 1s ~531.8 Hydroxyl groups (-OH) researchgate.net

Note: Binding energies can vary slightly depending on the specific instrument calibration and the chemical environment of the atoms.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. For thin films derived from this compound, AFM is crucial for evaluating surface roughness, grain size, and the presence of defects such as pinholes or cracks. spectraresearch.com These morphological features can significantly impact the material's optical, electrical, and mechanical properties.

AFM analysis of ZrO₂ thin films has shown that the surface morphology is highly dependent on the deposition parameters. For example, films prepared by spray pyrolysis from a zirconium-containing precursor can exhibit varying particle sizes and root-mean-square (rms) roughness depending on the substrate temperature and solution concentration. researchgate.netkashanu.ac.ir In one study, the rms roughness of nanostructured ZrO₂ films was found to decrease from 5.830 nm to 3.210 nm with an increase in copper doping. kashanu.ac.ir

The data obtained from AFM can be used to generate quantitative parameters that describe the surface, such as the average roughness (Ra) and the root mean square roughness (Rq). These parameters are critical for applications where a smooth surface is required, such as in optical coatings or as dielectric layers in microelectronics.

Table 2: AFM Surface Roughness Data for Zirconium Oxide Films under Different Conditions

Deposition Method/Condition Substrate Average Particle Size (nm) RMS Roughness (nm)
Spray Pyrolysis (0.033 M) Silicon (500 °C) N/A N/A
Spray Pyrolysis (Undoped ZrO₂) N/A 82.310 5.830 kashanu.ac.ir
Spray Pyrolysis (3.0% Cu-doped ZrO₂) N/A 67.760 3.210 kashanu.ac.ir

Transmission Electron Microscopy (TEM) is a powerful technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. It provides detailed information about the internal structure, or microstructure, of materials at a high resolution. For materials derived from this compound, TEM is invaluable for studying the crystallinity, grain size and shape, and the nature of interfaces. manchester.ac.ukresearchgate.net

TEM analysis of zirconia films can reveal the presence of different crystalline phases, such as monoclinic, tetragonal, and cubic. manchester.ac.ukresearchgate.net The relative amounts of these phases are critical as they determine the mechanical and electrical properties of the material. For instance, TEM studies have shown that zirconia films can consist of well-oriented columnar monoclinic grains and a smaller fraction of equiaxed tetragonal grains. manchester.ac.ukresearchgate.net

High-resolution TEM (HRTEM) can be used to visualize the atomic lattice of the material, allowing for the direct measurement of lattice spacings and the identification of crystal orientations. manchester.ac.uk Selected Area Electron Diffraction (SAED) in the TEM can be used to determine the crystal structure of different regions of the film. nih.gov

Furthermore, cross-sectional TEM is a critical tool for examining the interface between the zirconia film and the underlying substrate. This allows for the direct observation of any interfacial layers, such as native silicon oxide, and can provide insights into adhesion and potential diffusion phenomena. nih.gov

Table 3: Microstructural Features of Zirconia Films Observed by TEM

Feature Observation Significance
Grain Structure Columnar monoclinic grains and equiaxed tetragonal grains manchester.ac.ukresearchgate.net Influences mechanical properties
Crystalline Phases Monoclinic, tetragonal manchester.ac.uknih.gov Determines dielectric and thermal properties
Interface Layer Thin amorphous layer between ZrO₂ and Si substrate nih.gov Affects electrical performance

Bulk Material Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound itself, TGA can be used to study its decomposition behavior, identifying the temperatures at which the organic ligands are removed and the precursor is converted to zirconium oxide.

When analyzing zirconium-containing precursors or hydrated zirconia, TGA curves typically show distinct weight loss steps. An initial weight loss at lower temperatures (around 100-200 °C) is often attributed to the removal of adsorbed or bound water. researchgate.net Subsequent weight loss at higher temperatures corresponds to the decomposition of the organic components and the dehydroxylation of zirconium hydroxide (B78521) to form zirconium oxide. researchgate.net

The final residual mass at the end of the TGA experiment corresponds to the inorganic residue, which in this case would be ZrO₂. The thermal stability of the precursor and the temperature required for complete conversion to the oxide are critical parameters for designing appropriate synthesis and annealing protocols.

Table 4: Thermal Decomposition Stages of a Zirconium Hydroxide Precursor

Temperature Range (°C) Weight Loss (%) Associated Process
30 - 200 Variable Loss of adsorbed and bound water researchgate.net
200 - 500 Variable Decomposition of organic ligands/dehydroxylation researchgate.net

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. When X-rays interact with a crystalline substance, a diffraction pattern is produced that is unique to that particular crystalline structure.

For materials derived from this compound, PXRD is essential for determining the crystalline phase (monoclinic, tetragonal, or cubic) of the resulting zirconia after thermal treatment. The diffraction pattern consists of a series of peaks at specific angles (2θ), and the position and intensity of these peaks are like a fingerprint for the crystal structure.

The crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. For example, in a study of nanostructured ZrO₂ films, the crystallite size was found to increase from 15.990 nm to 19.780 nm with increasing copper doping, as determined by PXRD. kashanu.ac.ir The degree of crystallinity can also be assessed by comparing the area of the crystalline peaks to the area of any amorphous background signal.

Table 5: Characteristic PXRD Peaks for Different Zirconia Phases

Crystalline Phase Miller Indices (hkl) Approximate 2θ Angle (for Cu Kα radiation)
Monoclinic (-111) ~28.2°
Monoclinic (111) ~31.5°
Tetragonal (101) ~30.1°

Note: The exact 2θ values can vary slightly based on lattice parameters.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Morphology and Compositional Mapping

The morphological and compositional analysis of materials derived from this compound, such as zirconium oxide (ZrO₂) thin films and nanoparticles, heavily relies on Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS). These techniques provide invaluable insights into the surface topography, grain size, and elemental distribution of the synthesized materials, which are crucial for their application in various fields, including microelectronics and catalysis.

SEM utilizes a focused beam of high-energy electrons to generate a variety of signals at the surface of a solid specimen. The signals that derive from electron-sample interactions reveal information about the sample including external morphology (texture), chemical composition, and crystalline structure and orientation of materials making up the sample. In the context of zirconia films produced from this compound, SEM analysis allows for the direct visualization of the surface features. For instance, the morphology of zirconia powders has been observed to consist of an even distribution of porous and round, smooth surface particles researchgate.net. The grain size and porosity of these materials can be precisely controlled by adjusting the synthesis parameters, and SEM is the primary tool for verifying the success of these modifications.

EDS, which is often integrated with an SEM, allows for the elemental analysis of a sample. As the electron beam of the SEM interacts with the sample, it excites electrons in the atoms of the material, causing them to be ejected from their shells. The refilling of these electron shells by other electrons results in the emission of X-rays with characteristic energies for each element. By detecting and analyzing these X-rays, EDS can provide a qualitative and quantitative elemental composition of the sample. For zirconia materials, EDS analysis confirms the presence of zirconium and oxygen. It can also detect any trace elements or impurities that may be present, such as hafnium (Hf), which is often found in association with zirconium researchgate.net.

Compositional mapping using EDS provides a visual representation of the elemental distribution across the sample's surface. This is particularly useful for assessing the homogeneity of the zirconia films. For example, in films deposited by spray pyrolysis, the chemical composition as determined by EDS can be analyzed as a function of substrate temperature to optimize deposition conditions for uniform elemental distribution researchgate.net.

Below is an interactive data table summarizing typical findings from SEM and EDS analysis of zirconia thin films derived from alkoxide precursors.

ParameterTypical ObservationSignificance
Morphology (SEM) Uniform grain size, porous or dense structure depending on synthesis method.Determines the material's surface area and suitability for applications like catalysis or as a dielectric layer.
Grain Size (SEM) Nanocrystalline grains, typically in the range of 10-50 nm.Influences the mechanical and electrical properties of the material.
Elemental Composition (EDS) Predominantly Zirconium (Zr) and Oxygen (O).Confirms the formation of zirconium oxide.
Trace Elements (EDS) Presence of Hafnium (Hf) is common.Important for applications where high purity is required.
Compositional Map (EDS) Homogeneous distribution of Zr and O across the surface.Indicates a uniform and high-quality film.

In Situ Spectroscopic Techniques for Reaction Monitoring

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Dynamics

The conversion of this compound to zirconium-based materials, particularly through sol-gel processes, involves complex hydrolysis and condensation reactions. In situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for monitoring these reactions in real-time. It provides detailed information about the changes in the molecular structure of the precursor and the formation of new chemical bonds, offering insights into the reaction kinetics and mechanisms.

The hydrolysis of zirconium alkoxides, such as this compound, is an extremely rapid process tennessee.edu. To study the kinetics of these reactions, rapid mixing techniques combined with FTIR spectroscopy are necessary. This approach allows for the monitoring of the disappearance of the characteristic vibrational bands of the alkoxide ligands and the appearance of bands associated with hydroxyl groups and Zr-O-Zr linkages.

The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the C-H and C-O stretching and bending vibrations of the 2-methyl-2-butoxide ligands. During hydrolysis, the intensity of these bands decreases as the ligands are replaced by hydroxyl groups. Concurrently, a broad absorption band in the region of 3200-3600 cm⁻¹ appears, which is characteristic of the O-H stretching vibration of the newly formed hydroxyl groups and water molecules.

The condensation reactions, which follow hydrolysis, involve the formation of Zr-O-Zr bridges. This is observed in the FTIR spectrum by the appearance of a new absorption band in the low-frequency region, typically around 400-800 cm⁻¹. The position and intensity of this band can provide information about the structure and degree of condensation of the forming zirconium oxide network.

A study on the hydrolysis of zirconium n-propoxide, a related alkoxide, demonstrated the utility of gas chromatography to follow the reaction, which complements the information obtained from FTIR by quantifying the alcohol released during the reaction scilit.com. For this compound, in situ FTIR can be used to monitor the release of 2-methyl-2-butanol, providing a direct measure of the extent of the hydrolysis reaction.

The table below summarizes the key vibrational bands that can be monitored using in situ FTIR spectroscopy during the hydrolysis and condensation of this compound.

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
2800-3000C-H stretchingDisappearance indicates the removal of the 2-methyl-2-butoxide ligand.
1000-1200C-O stretchingDecrease in intensity corresponds to the cleavage of the Zr-O-C bond.
3200-3600O-H stretchingAppearance and broadening indicate the formation of hydroxyl groups and the presence of water.
400-800Zr-O-Zr stretchingAppearance indicates the formation of the zirconium oxide network through condensation.

Real-time Monitoring of Film Growth in Deposition Processes

The deposition of thin films of zirconium oxide from this compound, for instance through Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), requires precise control over the film thickness and uniformity at the atomic level. Real-time monitoring techniques are essential for achieving this control and for understanding the growth mechanisms.

In ALD, the film growth is monitored in situ using techniques such as quartz crystal microbalance (QCM) and ellipsometry. QCM measures the change in mass on the surface of a quartz crystal resonator with very high precision. During the ALD of zirconia, the QCM can detect the mass increase in each half-cycle of the precursor and co-reactant (e.g., water or ethanol) pulses, allowing for the determination of the growth per cycle (GPC). For example, in the ALD of ZrO₂ using tetrakis(dimethylamino)zirconium (B103496) (TDMA-Zr) and water, in situ QCM measurements revealed that the GPC is dependent on the deposition temperature, decreasing almost linearly as the temperature increases osti.gov.

A study has reported the use of this compound for the ALD of zirconia films with ethanol (B145695) as the co-reactant. This process was found to selectively deposit a uniform ZrO₂ film on silicon with a high deposition rate of approximately 2 Å/cycle at a relatively low temperature of 200 °C researchgate.net. Real-time monitoring of such a process would provide critical data on the surface reactions and growth kinetics.

Ellipsometry is another powerful non-invasive optical technique used for the real-time monitoring of film growth. It measures the change in the polarization of light upon reflection from a surface, which can be used to determine the thickness and refractive index of the growing film with sub-nanometer resolution. In situ ellipsometry can provide real-time feedback on the film thickness during the deposition process, enabling precise control over the final film properties.

The following table presents a summary of real-time monitoring techniques used in the deposition of zirconia films.

TechniqueMeasured ParameterInformation Obtained
Quartz Crystal Microbalance (QCM) Mass changeGrowth per cycle (GPC), precursor adsorption and reaction kinetics.
Ellipsometry Change in light polarizationFilm thickness, refractive index, and growth rate.
In Situ FTIR Spectroscopy Vibrational spectra of surface speciesSurface reaction mechanisms, ligand exchange, and removal of byproducts.

By employing these advanced characterization and in situ monitoring techniques, researchers can gain a deeper understanding of the formation of materials from this compound, leading to the development of materials with tailored properties for specific applications.

Q & A

What frameworks assist in formulating hypothesis-driven research questions for zirconium alkoxide chemistry?

  • Methodological Answer : Apply the PICO(T) framework:
  • Population : this compound complexes.
  • Intervention : Ligand modification or catalytic application.
  • Comparison : Other Zr alkoxides or transition-metal analogs.
  • Outcome : Stability, reactivity, or mechanistic insights.
  • Time : Reaction kinetics or long-term stability studies.
    Refine questions through peer feedback and pilot experiments .

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